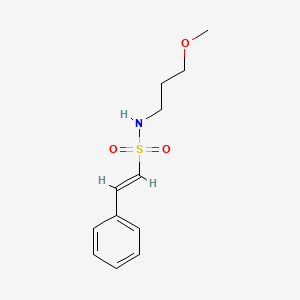![molecular formula C6H12ClNO3 B13489090 rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include acids, bases, and solvents.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-2-[(3R,4S)-4-hydroxy-1-methylpyrrolidin-3-yl]acetic acid hydrochloride
- rac-2-[(3R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-3-yl]acetic acid
Uniqueness
rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its racemic nature allows for the study of enantiomer-specific effects, making it valuable in research and development.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H12ClNO3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-3-7-2-4(5)1-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |
Clave InChI |
OOEOIJKAFBRTBS-TYSVMGFPSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)O)CC(=O)O.Cl |
SMILES canónico |
C1C(C(CN1)O)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)




![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)



![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)



